Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate
Description
Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate is a chiral ester derivative featuring a hydroxyl group at the C2 position and a naphthalene moiety at the C3 position of the propanoate backbone.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13,15H,9H2,1H3 |
InChI Key |
PWRALFFSBQSNAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanoate Backbone
Methyl 2-Acetamido-3-(naphthalen-1-yl)propanoate (17j)
- Structure : Replaces the hydroxyl group with an acetamido (-NHCOCH₃) group at C2.
- Key Properties: Synthesized via "typical procedure B" with >99% conversion and 99.2% enantiomeric excess (ee) using ligand L7 .
- Applications : Used in enantioselective synthesis due to its high ee, suggesting utility in asymmetric catalysis or chiral intermediate production .
Ethyl 2-Amino-3-(naphthalen-1-yl)propanoate
- Structure: Features an ethyl ester (vs. methyl) and an amino (-NH₂) group at C2.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in biological systems .
1,3-Dioxoisoindolin-2-yl 2-Acetamido-3-(naphthalen-1-yl)propanoate (4y)
- Structure : Incorporates a 1,3-dioxoisoindolin-2-yl group, replacing the hydroxyl with a more complex heterocyclic moiety.
- Key Properties :
Variations in Aromatic Substituents
Methyl 2-Amino-3-(4-(naphthalen-1-yl)phenyl)propanoate (92)
- Structure : Naphthalene is attached to a phenyl ring at C3, introducing extended π-conjugation.
- Key Properties: Increased steric hindrance and aromatic surface area may enhance binding to hydrophobic targets (e.g., enzymes or receptors) . Synthesized via esterification of commercially available amino acids, suggesting scalability .
2-Methyl-3-(naphthalen-1-yl)propan-1-ol
- Structure : Replaces the ester with a primary alcohol (-CH₂OH).
- Key Properties :
Stereochemical and Functional Group Modifications
(R)-Di(naphthalen-1-yl)methyl 2-(2-Chlorophenoxy)propanoate (3o)
- Structure: Di-naphthylmethyl ester with a chlorophenoxy group at C2.
- Key Properties: High enantiomeric ratio (95:5 er) confirmed via HPLC (CHIRALPAK ID column) .
1-(Naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-yl Propanoate
Q & A
Q. Q: What are the standard synthetic routes for preparing Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate, and how are intermediates validated?
A:
- Esterification : React 2-hydroxy-3-(naphthalen-1-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Alternative Route : Use nucleophilic substitution of a halogenated precursor (e.g., propargyl bromide) with naphthol derivatives in DMF/K₂CO₃, followed by esterification .
- Validation : Confirm intermediates via (e.g., δ 7.2–8.3 ppm for naphthalene protons) and LC-MS (expected [M+H]⁺ at m/z 244.3) .
Advanced Reactivity and Mechanistic Studies
Q. Q: How does the hydroxyl group in this compound influence its reactivity in oxidation or substitution reactions?
A:
- Oxidation : The β-hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone intermediate. Monitor via IR (loss of O-H stretch at ~3400 cm⁻¹) .
- Substitution : The hydroxyl group participates in Mitsunobu reactions (e.g., with DIAD/Ph₃P) to form ethers. Kinetic studies show faster substitution compared to non-aromatic analogs due to electron-withdrawing naphthalene .
- Mechanistic Insight : DFT calculations reveal stabilization of transition states via π-π stacking between naphthalene and reagents .
Structural Confirmation and Crystallography
Q. Q: What crystallographic techniques are recommended for resolving ambiguities in the compound’s stereochemistry?
A:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure refinement. Key metrics: R₁ < 0.05, Flack parameter for chirality .
- Challenges : Low melting point (87–90°C) may complicate crystal growth. Optimize via slow evaporation in dichloromethane/hexane .
- Validation : Compare experimental bond lengths (C-O: ~1.36 Å) and angles with computational models (e.g., Gaussian 09) .
Pharmacological Activity and Target Interactions
Q. Q: What methodologies are used to investigate the compound’s anti-inflammatory activity and COX inhibition?
A:
- In Vitro Assays :
- In Vivo Models : Carrageenan-induced rat paw edema. Dose range: 10–50 mg/kg (oral). Monitor edema reduction vs. vehicle .
Data Contradictions and Reproducibility
Q. Q: How can researchers address discrepancies in reported biological activities or synthetic yields?
A:
- Purity Control : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient). Impurities (e.g., unreacted naphthol) may skew bioactivity .
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
- Reaction Optimization : Use design of experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) affecting yield .
Analytical and Computational Tools
Q. Q: Which advanced spectroscopic and computational tools are essential for characterizing derivatives of this compound?
A:
- Spectroscopy :
- : Confirm ester carbonyl at ~170 ppm and naphthalene carbons (120–135 ppm) .
- HRMS : Exact mass determination (theoretical m/z 244.0735 for C₁₄H₁₄O₃) .
- Computational :
Toxicity Profiling and Risk Assessment
Q. Q: What strategies are recommended for preliminary toxicity screening of this compound?
A:
- In Silico Tools : Predict mutagenicity (Ames test) and hepatotoxicity via ProTox-II. Structural alerts: Ester hydrolysis products .
- In Vitro Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 100 μM suggests low acute toxicity) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor half-life (>30 min indicates favorable pharmacokinetics) .
Comparative Analysis with Structural Analogs
Q. Q: How does this compound differ from its naphthalene-substituted analogs in reactivity and bioactivity?
A:
- Reactivity Trend : Electron-donating groups (e.g., OCH₃) enhance COX-2 affinity but reduce synthetic yield due to steric hindrance .
Environmental and Stability Considerations
Q. Q: What are the best practices for ensuring the compound’s stability during storage and experimental use?
A:
- Storage : -20°C under argon; avoid light (degradation via naphthalene photooxidation) .
- Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; accept <5% degradation .
- Handling : Use amber vials for solutions; avoid prolonged exposure to basic conditions (ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
